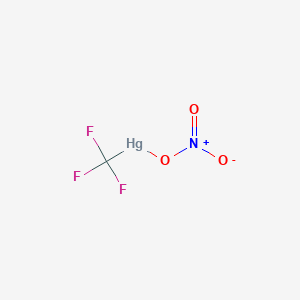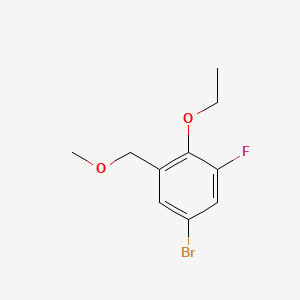
Tripeptide-10 citrulline Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripeptide-10 citrulline acetate, also known under the trade name Decorinyl®, is a synthetic tetrapeptide that mimics the action of decorin, a protein that regulates collagen fibrillogenesis. This compound is primarily used in the cosmetic industry for its anti-aging properties, as it helps improve collagen structures and restore skin suppleness and resiliency .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tripeptide-10 citrulline acetate is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin and purification using techniques like HPLC.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards for cosmetic applications .
Chemical Reactions Analysis
Types of Reactions
Tripeptide-10 citrulline acetate primarily undergoes peptide bond formation during its synthesis. It can also participate in:
Hydrolysis: Breaking down into individual amino acids under acidic or basic conditions.
Oxidation: Potential oxidation of amino acid side chains, particularly methionine and cysteine residues.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC, and HATU.
Deprotection Reagents: TFA (trifluoroacetic acid) for removing protecting groups.
Cleavage Reagents: TFA and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products
The major product of these reactions is the desired peptide sequence, this compound. By-products may include truncated peptides and amino acid derivatives .
Scientific Research Applications
Tripeptide-10 citrulline acetate has a wide range of applications in scientific research:
Cosmetic Industry: Used in anti-aging formulations to improve skin elasticity and reduce wrinkles
Biological Research: Studied for its role in collagen fibrillogenesis and potential therapeutic applications in wound healing and tissue regeneration.
Medical Research: Investigated for its potential in treating skin disorders and enhancing the efficacy of other cosmetic ingredients.
Mechanism of Action
Tripeptide-10 citrulline acetate mimics the action of decorin, a protein that regulates collagen fibrillogenesis. It binds to collagen fibrils, ensuring uniformity in fibril diameter and regular spacing. This action helps maintain tissue shape and provides skin suppleness. The peptide also enhances collagen stability and organization, leading to improved skin appearance and resilience .
Comparison with Similar Compounds
Similar Compounds
Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory properties and ability to improve skin elasticity.
Palmitoyl Oligopeptide: Enhances collagen production and skin repair.
Acetyl Hexapeptide-8: Reduces the appearance of wrinkles by inhibiting neurotransmitter release.
Uniqueness
Tripeptide-10 citrulline acetate stands out due to its specific action on collagen fibrillogenesis, mimicking decorin’s natural role in the skin. This unique mechanism makes it particularly effective in improving skin structure and resilience compared to other peptides .
Properties
Molecular Formula |
C24H46N8O9 |
|---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
acetic acid;(3S)-4-[[(2S,3S)-1-[[(2S)-1-amino-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H42N8O7.C2H4O2/c1-3-12(2)17(21(36)28-14(18(25)33)8-6-10-27-22(26)37)30-20(35)15(11-16(31)32)29-19(34)13(24)7-4-5-9-23;1-2(3)4/h12-15,17H,3-11,23-24H2,1-2H3,(H2,25,33)(H,28,36)(H,29,34)(H,30,35)(H,31,32)(H3,26,27,37);1H3,(H,3,4)/t12-,13-,14-,15-,17-;/m0./s1 |
InChI Key |
VUXBTWCPHLKXLK-MITSATPMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


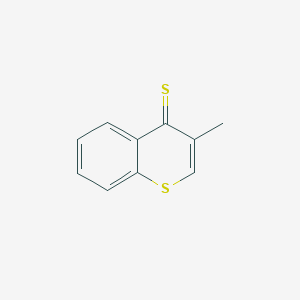
![(2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14758366.png)
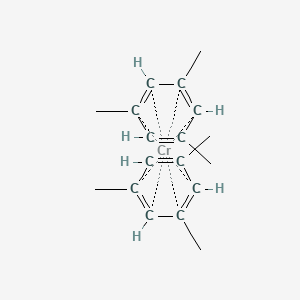

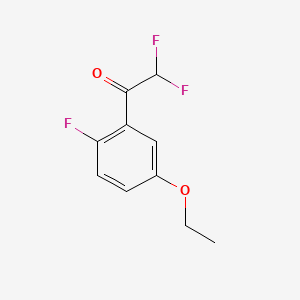
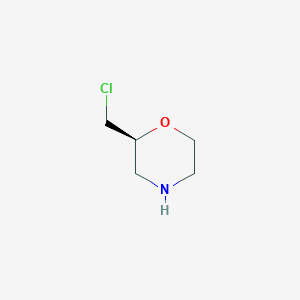
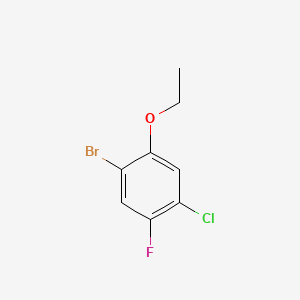
![Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one](/img/structure/B14758413.png)

![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)
![4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14758422.png)
